
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₂₁N₃O₂. It is a derivative of piperazine and piperidine, which are both important scaffolds in medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Applications De Recherche Scientifique
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: A similar compound used in the synthesis of various pharmaceuticals.
4-Hydroxypiperidine: Another related compound with applications in medicinal chemistry.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is unique due to its dual piperazine and piperidine structure, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C11H21N3O2 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2 |
Clé InChI |
JSLRBJUWXDAYBB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CN2CCN(CC2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



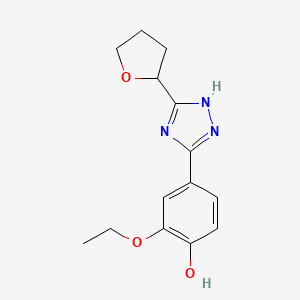

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
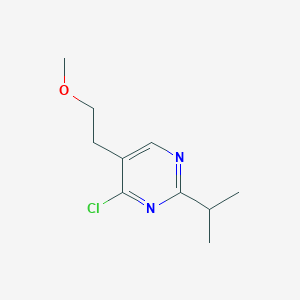
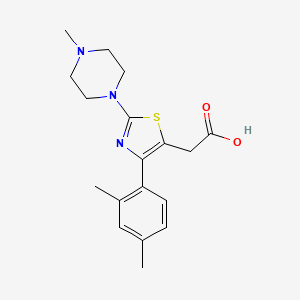
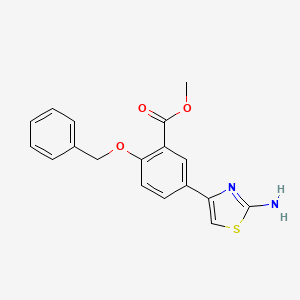

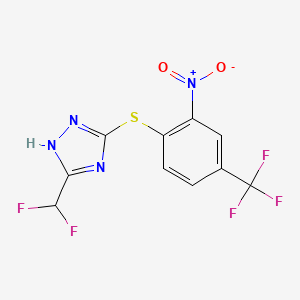

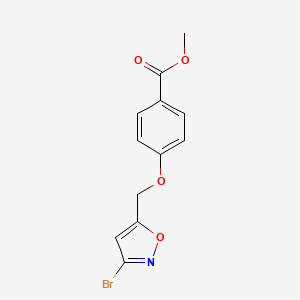
![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
